6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime
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Description
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.
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Biological Activity
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C21H20N2OS
- Molecular Weight : 348.46 g/mol
- Density : 1.11 g/cm³ (predicted)
- Boiling Point : 526.0 ± 60.0 °C (predicted)
- pKa : 1.43 ± 0.31 (predicted)
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The oxime functional group is known for its ability to form stable complexes with metal ions and to exhibit enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nicotinaldehyde possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
Antioxidant Properties
The presence of the sulfanyl group in this compound suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2022) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Johnson et al. (2023) | Reported antioxidant activity comparable to vitamin C in DPPH scavenging assays. |
Lee et al. (2021) | Found IC50 values of 15 µM against HeLa cells, indicating potential as an anticancer agent. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Sulfanyl Group : Enhances electron donation, increasing reactivity towards electrophiles.
- Oxime Functionality : Contributes to metal chelation and potential enzyme inhibition.
- Aromatic Substituents : Influence lipophilicity and membrane permeability, affecting bioavailability.
Properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-3-7-18(8-4-16)15-24-23-14-19-9-12-21(22-13-19)25-20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDYRFPTJOGSC-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.